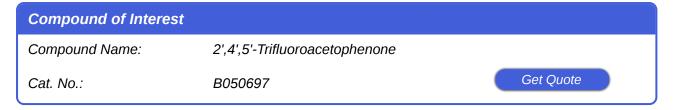


In-Depth Spectroscopic Analysis of 2',4',5'-Trifluoroacetophenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, **2',4',5'-Trifluoroacetophenone**. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The structural elucidation of **2',4',5'-Trifluoroacetophenone** is supported by a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.

Caption: Workflow of Spectroscopic Analysis for **2',4',5'-Trifluoroacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the fluorine substituents on the aromatic ring, both ¹H and ¹³C NMR spectra of **2',4',5'-Trifluoroacetophenone** exhibit complex splitting patterns due to H-F and C-F coupling.

While specific, experimentally validated peak assignments with coupling constants for 2',4',5'-**Trifluoroacetophenone** are not readily available in public databases, predicted data can



provide valuable guidance. The following tables are based on computational predictions and typical chemical shift ranges for similar fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.6	Triplet	3H	-CH₃
~7.3 - 7.5	Multiplet	1H	Ar-H
~7.6 - 7.8	Multiplet	1H	Ar-H

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~28	-CH₃
~105 - 125 (multiple peaks with C-F coupling)	Ar-C
~145 - 160 (multiple peaks with C-F coupling)	Ar-C-F
~195	C=O

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2',4',5'-Trifluoroacetophenone** is characterized by strong absorptions corresponding to the carbonyl group and the carbonfluorine bonds.

Table 3: Key IR Absorption Peaks



Wavenumber (cm⁻¹)	Intensity	Functional Group
~3000 - 2850	Medium	C-H stretch (methyl)
~1700	Strong	C=O stretch (ketone)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1300 - 1000	Strong	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of **2',4',5'-Trifluoroacetophenone** would be expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation Data

m/z	Relative Abundance	Assignment
174	Moderate	[M] ⁺ (Molecular Ion)
159	High	[M - CH ₃] ⁺
131	Moderate	[M - CH ₃ - CO] ⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are crucial for reproducibility. While specific parameters for **2',4',5'-Trifluoroacetophenone** are not extensively published, the following outlines general methodologies for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The compound is typically dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), at a



concentration of 5-10 mg/mL.

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. For detailed analysis of coupling, 2D NMR experiments like COSY and HSQC may be employed.

Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
 27 FT-IR, is commonly used.[1]
- Sample Preparation: For a liquid sample like 2',4',5'-Trifluoroacetophenone, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

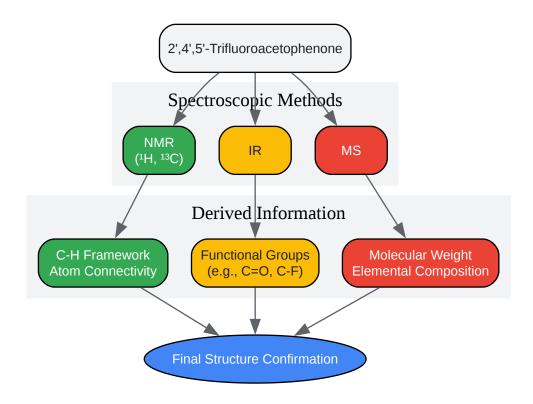
Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
- Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from impurities. The separated compound then enters the mass spectrometer.
- Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Logical Relationships in Spectroscopic Analysis

The interplay between different spectroscopic techniques provides a comprehensive picture of a molecule's structure.





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Caption: Interrelation of spectroscopic data for structural elucidation.

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References

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